molecular formula C5H5N3O B3388116 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile CAS No. 860807-23-4

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B3388116
CAS No.: 860807-23-4
M. Wt: 123.11 g/mol
InChI Key: YIUQAFDLTAANDL-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a cyano group (-CN) attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of hydrazones with nitriles in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are used under various conditions, often involving solvents like dichloromethane or toluene.

Major Products Formed:

    Oxidation: Formation of pyrazole-3-carboxylic acid or pyrazole-3-carbaldehyde.

    Reduction: Formation of 1-(hydroxymethyl)-1H-pyrazole-3-amine.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxymethyl group can enhance its binding affinity to these targets, while the cyano group can participate in hydrogen bonding and other interactions. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.

Comparison with Similar Compounds

    5-(Hydroxymethyl)furfural: An organic compound with a hydroxymethyl group attached to a furan ring.

    1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid: A derivative of the title compound with a carboxylic acid group instead of a cyano group. It has similar chemical properties but different reactivity and applications.

Uniqueness: 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile is unique due to the combination of the hydroxymethyl and cyano groups on the pyrazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

1-(hydroxymethyl)pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-3-5-1-2-8(4-9)7-5/h1-2,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUQAFDLTAANDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631010
Record name 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860807-23-4
Record name 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The mixture of 0.86 g of 3-cyano-1H-pyrazole and 0.55 g of paraformaldehyde was stirred at 130° C. for 7 hours. After the reaction mixture was cooled to room temperature, acetone was added to the reaction mixture. After the mixture was filtered, the filterate was concentrated under reduced pressure to obtain 0.89 g of 1-(hydroxymethyl)-3-cyano-1H-pyrazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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